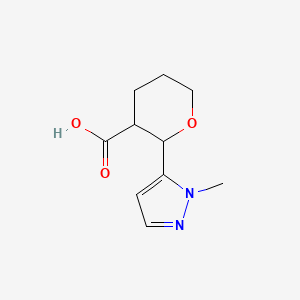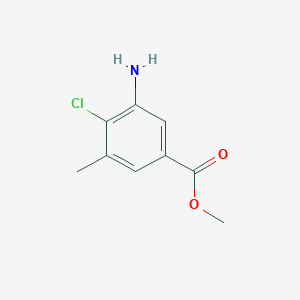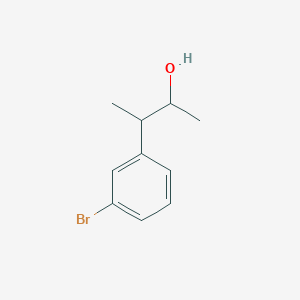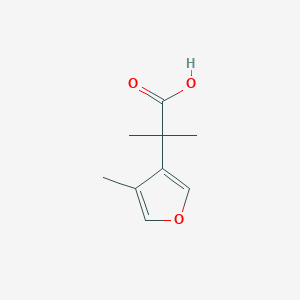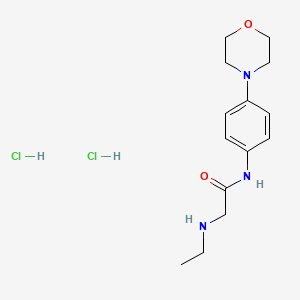
2-(ethylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride is a chemical compound with a complex structure that includes an ethylamino group, a morpholinophenyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-morpholinophenylamine with ethyl chloroacetate to form an intermediate ester. This ester is then subjected to aminolysis with ethylamine to yield the desired acetamide compound. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(dimethylamino)-N-(4-morpholinophenyl)acetamide
- 2-(benzylamino)-N-(4-morpholinophenyl)acetamide
Uniqueness
2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H23Cl2N3O2 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
2-(ethylamino)-N-(4-morpholin-4-ylphenyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c1-2-15-11-14(18)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17;;/h3-6,15H,2,7-11H2,1H3,(H,16,18);2*1H |
InChIキー |
WAQDPGVSGMBZFW-UHFFFAOYSA-N |
正規SMILES |
CCNCC(=O)NC1=CC=C(C=C1)N2CCOCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


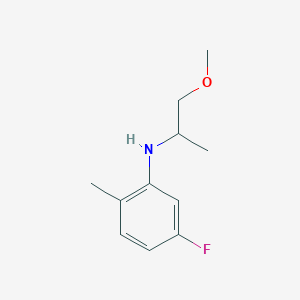
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
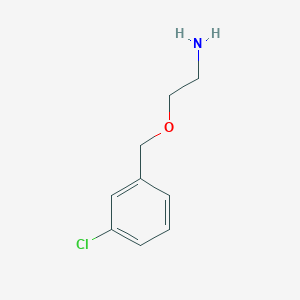


![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

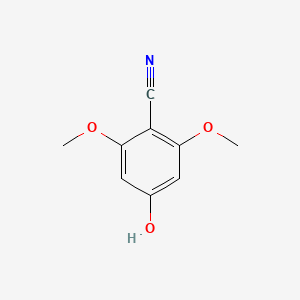
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)
